2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-methoxyethyl)acetamide
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Overview
Description
Compounds of this type generally belong to the class of quinazolinones, which are bicyclic compounds consisting of a benzene ring fused to a quinazoline. Quinazolinones and their derivatives have been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Molecular Structure Analysis
Quinazolinones have a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two nitrogen atoms . The exact structure of the compound would depend on the nature and position of its substituents.Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, particularly at the 2, 3, and 4 positions of the quinazoline ring. These can include alkylation, acylation, and various condensation reactions .Physical and Chemical Properties Analysis
Quinazolinones are generally crystalline solids that are slightly soluble in water but more soluble in organic solvents . They are stable under normal conditions but can decompose upon heating.Scientific Research Applications
Synthesis and Antimicrobial Activities
2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-methoxyethyl)acetamide and its derivatives have been extensively researched for their antimicrobial properties. Various studies have synthesized and evaluated quinazoline derivatives for their potential antimicrobial activities. For instance, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were synthesized and assessed for their antimicrobial activities against a range of microorganisms. Compounds with different substituent groups showed varying degrees of activity, with some showing promising results compared to standard drugs (Patel & Shaikh, 2011). In another study, a series of new quinazolines were synthesized and characterized, displaying potential antimicrobial agents against various bacterial and fungal species (Desai, Shihora, & Moradia, 2007). Additionally, novel quinazolinone derivatives were prepared and subjected to antimicrobial activity evaluation, indicating the potential of these compounds in antimicrobial applications (Habib, Hassan, & El‐Mekabaty, 2013).
Structural Aspects and Inclusion Compounds
Structural Aspects and Properties
Research has delved into the structural aspects and properties of various quinazoline derivatives. For instance, a study focused on the structural aspects of amide-containing isoquinoline derivatives, revealing interesting properties when treated with different mineral acids. This research highlighted the formation of gels and crystalline solids depending on the type of acid used, demonstrating the structural versatility of these compounds (Karmakar, Sarma, & Baruah, 2007).
Antitumor Activities
Synthesis and Antitumor Activities
Quinazoline derivatives have also been explored for their antitumor activities. A study on Methoxy‐indolo[2,1‐a]isoquinolines and their dihydroderivatives demonstrated significant cytostatic activity in vitro against leukemia and mammary tumor cells, indicating their potential as antitumor agents (Ambros, Angerer, & Wiegrebe, 1988).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
CAS No. |
1223826-32-1 |
---|---|
Molecular Formula |
C29H30N4O5 |
Molecular Weight |
514.582 |
IUPAC Name |
2-[4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C29H30N4O5/c1-3-20-8-12-22(13-9-20)31-27(35)19-32-25-7-5-4-6-24(25)28(36)33(29(32)37)23-14-10-21(11-15-23)18-26(34)30-16-17-38-2/h4-15H,3,16-19H2,1-2H3,(H,30,34)(H,31,35) |
InChI Key |
ACINAXJAOLUNJM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NCCOC |
solubility |
not available |
Origin of Product |
United States |
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